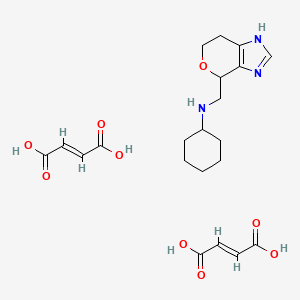
3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate is a complex organic compound with a unique structure that includes a carbamoylhydrazino group and a methylpropionate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate typically involves multiple steps, starting with the preparation of the carbamoylhydrazino group. This can be achieved through the reaction of hydrazine with a suitable carbamate precursor under controlled conditions. The resulting intermediate is then reacted with 2-methylmethylpropionate in the presence of a catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles.
科学的研究の応用
3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate involves its interaction with specific molecular targets and pathways. The carbamoylhydrazino group can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their structure and function. The methylpropionate moiety may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylpropionate: A closely related compound with a similar structure but different functional groups.
2,2-Dimethyl-1-methylcarbamoylhydrazino-2-methylpropionate: Another similar compound with variations in the positioning of functional groups.
Uniqueness
3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
96804-68-1 |
|---|---|
分子式 |
C9H19N3O3 |
分子量 |
217.27 g/mol |
IUPAC名 |
methyl 3-[dimethylamino(methylcarbamoyl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C9H19N3O3/c1-7(8(13)15-5)6-12(11(3)4)9(14)10-2/h7H,6H2,1-5H3,(H,10,14) |
InChIキー |
JYIZWQRMQMCBOT-UHFFFAOYSA-N |
正規SMILES |
CC(CN(C(=O)NC)N(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
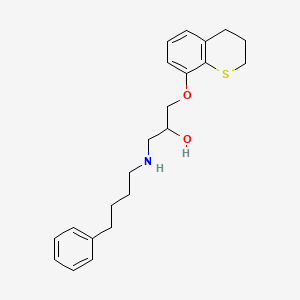
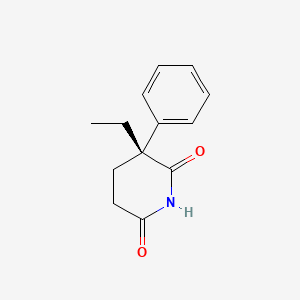

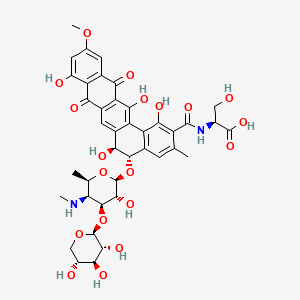
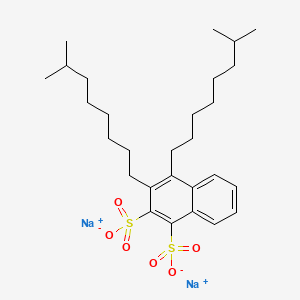
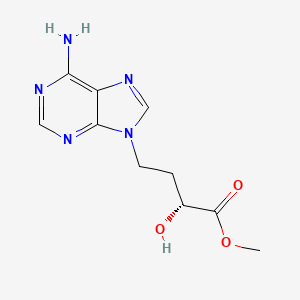
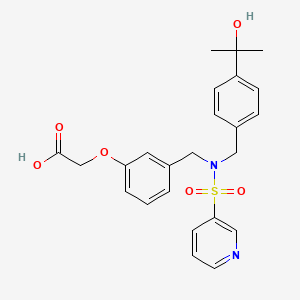

![zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride](/img/structure/B12768224.png)
